1,2-Dimethoxy-4-(1,2,2,2-tetrachloroethyl)benzene
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Overview
Description
1,2-Dimethoxy-4-(1,2,2,2-tetrachloroethyl)benzene is an organic compound with the molecular formula C10H10Cl4O2 It is a derivative of benzene, where two methoxy groups are attached to the 1 and 2 positions, and a tetrachloroethyl group is attached to the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-(1,2,2,2-tetrachloroethyl)benzene typically involves the reaction of 1,2-dimethoxybenzene with tetrachloroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the electrophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-(1,2,2,2-tetrachloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrachloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
1,2-Dimethoxy-4-(1,2,2,2-tetrachloroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-(1,2,2,2-tetrachloroethyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the tetrachloroethyl group, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-methylbenzene: Contains a methyl group instead of a tetrachloroethyl group, resulting in different chemical properties and reactivity.
Uniqueness
1,2-Dimethoxy-4-(1,2,2,2-tetrachloroethyl)benzene is unique due to the presence of the tetrachloroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10Cl4O2 |
---|---|
Molecular Weight |
304.0 g/mol |
IUPAC Name |
1,2-dimethoxy-4-(1,2,2,2-tetrachloroethyl)benzene |
InChI |
InChI=1S/C10H10Cl4O2/c1-15-7-4-3-6(5-8(7)16-2)9(11)10(12,13)14/h3-5,9H,1-2H3 |
InChI Key |
AVANJYCNHDNKEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(Cl)(Cl)Cl)Cl)OC |
Origin of Product |
United States |
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